N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C31H27N5O3S This compound is notable for its intricate structure, which includes a biphenyl group, a triazole ring, and methoxyphenyl groups
Preparation Methods
The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of biphenyl-4-carbaldehyde with 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4,5-bis(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share similar structural features but differ in the substituents on the phenyl rings, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C31H27N5O3S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H27N5O3S/c1-38-27-16-12-25(13-17-27)30-34-35-31(36(30)26-14-18-28(39-2)19-15-26)40-21-29(37)33-32-20-22-8-10-24(11-9-22)23-6-4-3-5-7-23/h3-20H,21H2,1-2H3,(H,33,37)/b32-20+ |
InChI Key |
RDHCWBLUUMDNPP-UZWMFBFFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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